Methyl 4-butyrylbenzoate
Overview
Description
Methyl 4-butyrylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used in various applications within the field of chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-BROMOPROPENE and Methyl 4-formylbenzoate . Another method involves the use of reagents such as hydrogen chloride, triethylamine, palladium diacetate, and 1,3-bis-(diphenylphosphino)propane in dimethyl sulfoxide at 80℃ for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is a white to yellow solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
1. Pharmaceutical Intermediates
Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, a derivative of Methyl 4-butyrylbenzoate, is an important pharmaceutical intermediate. It offers a synthesis process that is advantageous due to its low cost and high yield, making it valuable in pharmaceutical production (Feng, 2005).
2. Cosmetic and Food Preservatives
Parabens, such as methyl 4-hydroxybenzoate, are commonly used in cosmetics and personal-care products, as well as food preservatives. Their applications stem from their antimicrobial properties. Extensive intermolecular hydrogen bonding in these compounds contributes to their effectiveness (Sharfalddin et al., 2020).
3. Analytical Techniques Development
Development of analytical methods for parabens, including methyl 4-hydroxybenzoate, has been crucial in quality control testing in the pharmaceutical and food industries. These methods enable selective and quantitative analysis, crucial for ensuring product safety and compliance (Mahuzier et al., 2001).
4. Environmental Impact Studies
Parabens, including derivatives of this compound, are ubiquitous in aquatic environments due to their widespread use. Research into their occurrence, fate, and behavior in aquatic settings provides insight into environmental impacts and guides regulations for their usage (Haman et al., 2015).
5. Human Health and Safety Research
Investigations into the metabolism and effects of parabens on human health, such as their metabolism in the liver and potential toxicological impacts, are critical for understanding the safe levels of exposure and informing public health policies (Abbas et al., 2010).
6. Biological and Chemical Analysis
Studies on parabens' stability, reactivity, and interactions with biological systems, such as their hydrolysis and interaction with cellular components, contribute to a deeper understanding of their chemical properties and biological effects (Jewell et al., 2007).
Safety and Hazards
Methyl 4-butyrylbenzoate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .
Properties
IUPAC Name |
methyl 4-butanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOAXDUBMENLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307598 | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71616-83-6 | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71616-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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